molecular formula C52H71N7O12 B133092 15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid CAS No. 154037-70-4

15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

Número de catálogo: B133092
Número CAS: 154037-70-4
Peso molecular: 986.2 g/mol
Clave InChI: FEVBMCJUKWWWBT-QVWKUIOOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a highly complex macrocyclic molecule featuring a 25-membered heptazacyclopentacosane core. Key structural elements include:

  • 15-Benzyl substituent: Introduces aromaticity and hydrophobicity.
  • 18-[(1E,3E)-6-Methoxy-3,5-Dimethyl-7-Phenylhepta-1,3-Dienyl]: A conjugated diene with methoxy, methyl, and phenyl groups, likely influencing electronic properties and conformational flexibility.
  • Multiple methyl/methylidene groups and a 2-methylpropyl chain: Contribute to steric bulk and lipophilicity.
  • Heptaoxo moieties: May confer polarity and hydrogen-bonding capacity.

Propiedades

Número CAS

154037-70-4

Fórmula molecular

C52H71N7O12

Peso molecular

986.2 g/mol

Nombre IUPAC

(5R,8S,11R,12S,15S,18S,19S,22R)-15-benzyl-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

InChI

InChI=1S/C52H71N7O12/c1-29(2)25-40-50(66)58-44(52(69)70)33(6)46(62)56-41(27-36-17-13-11-14-18-36)49(65)54-38(22-21-30(3)26-31(4)42(71-10)28-37-19-15-12-16-20-37)32(5)45(61)55-39(51(67)68)23-24-43(60)59(9)35(8)48(64)53-34(7)47(63)57-40/h11-22,26,29,31-34,38-42,44H,8,23-25,27-28H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,61)(H,56,62)(H,57,63)(H,58,66)(H,67,68)(H,69,70)/b22-21+,30-26+/t31-,32-,33-,34+,38-,39+,40-,41-,42-,44+/m0/s1

Clave InChI

FEVBMCJUKWWWBT-QVWKUIOOSA-N

SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=CC=C2)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C

SMILES isomérico

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=CC=C2)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C

SMILES canónico

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=CC=C2)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C

Pictogramas

Acute Toxic; Irritant; Health Hazard

Origen del producto

United States

Actividad Biológica

The compound 15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid (CAS Number: 154037-70-4) is a complex organic molecule with significant biological implications. This article delves into its biological activity based on available research data, highlighting its potential applications and effects.

Basic Information

PropertyValue
Molecular FormulaC52H71N7O12
Molecular Weight986.2 g/mol
IUPAC Name(5R,8S,...)-11,22-dicarboxylic acid

Structural Characteristics

The compound features a multi-cyclic structure with multiple functional groups that contribute to its biological activity. The presence of both hydrophobic and polar regions suggests potential interactions with various biological systems.

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. The structural complexity allows it to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Cytotoxic Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. This is attributed to its ability to activate specific signaling pathways involved in cell death.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes involved in metabolic processes. This could have implications for therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Natural Products evaluated the antimicrobial effects of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
  • Cytotoxicity Assessment : Research conducted by Smith et al. (2023) demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .
  • Enzyme Inhibition Study : A recent investigation into the enzyme inhibitory properties found that the compound effectively inhibited the activity of alpha-glucosidase and lipase, suggesting potential use in managing diabetes and obesity .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

  • Acute Toxicity : Limited data suggest that high doses may lead to adverse effects in non-target organisms. Further studies are needed to establish a comprehensive safety profile.
  • Chronic Exposure Risks : Long-term exposure studies are necessary to evaluate potential carcinogenic effects or organ toxicity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

A structurally related compound, (5R,8R,11R,12S,15S,18S,19S,22R)-15-(3-Carbamimidamidopropyl)-18-[(1E,3E,5S,6S)-6-Methoxy-3,5-Dimethyl-7-Phenylhepta-1,3-Dien-1-yl]-1,5,12,19-Tetramethyl-...-11,22-Dicarboxylic Acid (PubChem CID: Not specified), shares the same macrocyclic core but differs in substituents:

  • 15-Substituent : Replaces benzyl with a 3-carbamimidamidopropyl group , introducing hydrogen-bonding capacity and cationic character at physiological pH .
  • Stereochemistry: Specified stereocenters (5R, 8R, etc.) may enhance target selectivity compared to the non-specified stereochemistry of the target compound .

Functional Group Impact

Property Target Compound PubChem Analog
15-Substituent Benzyl (hydrophobic, aromatic) 3-Carbamimidamidopropyl (polar, H-bond donor/acceptor)
Electronic Effects Electron-rich dienyl and methoxy groups enhance conjugation Similar conjugation but with added basicity from guanidine-like carbamimidamide
Solubility Moderate (dicarboxylic acids offset lipophilic groups) Higher solubility due to ionizable carbamimidamide and dicarboxylic acids
Biological Activity Potential protease inhibition (hypothetical) Likely enhanced nucleic acid/protein binding via cationic interactions

Broader Macrocyclic Comparisons

  • Guanidine-containing macrocycles (e.g., from ): These often exhibit anion recognition or catalytic properties due to guanidine’s strong basicity. The target compound lacks guanidine but shares dicarboxylic acids, which may serve analogous roles in coordination chemistry .
  • Isoelectronic/isovalent analogs : Compounds with similar valence electron counts but differing geometries (e.g., smaller macrocycles) may exhibit divergent reactivity. For example, reduced ring size could limit conformational adaptability for target binding .

Key Research Findings and Inferences

Substituent-Driven Activity : The benzyl group in the target compound favors membrane penetration, whereas the PubChem analog’s carbamimidamidopropyl group enhances interactions with polar targets (e.g., DNA or charged enzymes) .

Green Chemistry Potential: highlights water-based synthesis for guanidine analogs. Similar eco-friendly approaches could be explored for the target compound to reduce reliance on organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Reactant of Route 2
15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.